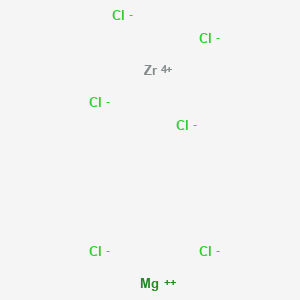
2,3,6-TRI-O-ACETYL-4-O-(2,3,4,6-TETRA-O-ACETYL-beta-D-GLUCOPYRANOSYL)-1,5-ANHYDRO-D-ARABINO-HEX-1-ENITOL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6-TRI-O-ACETYL-4-O-(2,3,4,6-TETRA-O-ACETYL-beta-D-GLUCOPYRANOSYL)-1,5-ANHYDRO-D-ARABINO-HEX-1-ENITOL is a complex carbohydrate derivative This compound is characterized by multiple acetyl groups attached to a glucopyranosyl moiety, making it a highly acetylated sugar derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-TRI-O-ACETYL-4-O-(2,3,4,6-TETRA-O-ACETYL-beta-D-GLUCOPYRANOSYL)-1,5-ANHYDRO-D-ARABINO-HEX-1-ENITOL typically involves the acetylation of a glucopyranosyl precursor. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,6-TRI-O-ACETYL-4-O-(2,3,4,6-TETRA-O-ACETYL-beta-D-GLUCOPYRANOSYL)-1,5-ANHYDRO-D-ARABINO-HEX-1-ENITOL can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation: The compound can be oxidized to form carboxylic acids or aldehydes, depending on the oxidizing agent used.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyl groups.
Major Products Formed
Hydrolysis: Formation of the corresponding hydroxyl derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Substitution: Formation of substituted glucopyranosyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,6-TRI-O-ACETYL-4-O-(2,3,4,6-TETRA-O-ACETYL-beta-D-GLUCOPYRANOSYL)-1,5-ANHYDRO-D-ARABINO-HEX-1-ENITOL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: Studied for its potential role in biological processes and interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of 2,3,6-TRI-O-ACETYL-4-O-(2,3,4,6-TETRA-O-ACETYL-beta-D-GLUCOPYRANOSYL)-1,5-ANHYDRO-D-ARABINO-HEX-1-ENITOL involves its interaction with specific molecular targets. The acetyl groups can be hydrolyzed to release active hydroxyl groups, which can then participate in various biochemical pathways. The compound may also interact with enzymes and proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,4,6-TETRA-O-ACETYL-beta-D-GLUCOPYRANOSYL ISOTHIOCYANATE
- 2,3,4,6-TETRA-O-ACETYL-beta-D-GLUCOPYRANOSYL CHLORIDE
- 2,3,4,6-TETRA-O-ACETYL-alpha-D-GLUCOPYRANOSYL BROMIDE
Uniqueness
2,3,6-TRI-O-ACETYL-4-O-(2,3,4,6-TETRA-O-ACETYL-beta-D-GLUCOPYRANOSYL)-1,5-ANHYDRO-D-ARABINO-HEX-1-ENITOL is unique due to its specific acetylation pattern and the presence of both tri- and tetra-acetylated glucopyranosyl units. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C26H34O17 |
|---|---|
Molekulargewicht |
618.5 g/mol |
IUPAC-Name |
[(2R,3R,4S)-4,5-diacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate |
InChI |
InChI=1S/C26H34O17/c1-11(27)34-8-18-21(22(38-14(4)30)19(10-36-18)37-13(3)29)43-26-25(41-17(7)33)24(40-16(6)32)23(39-15(5)31)20(42-26)9-35-12(2)28/h10,18,20-26H,8-9H2,1-7H3/t18-,20-,21-,22-,23-,24+,25-,26+/m1/s1 |
InChI-Schlüssel |
HKHFGRYHJSJSEU-HIXUVGTASA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H](C(=CO1)OC(=O)C)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(=CO1)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


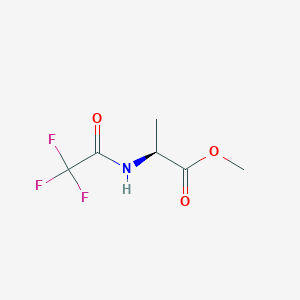

![N-{2-[(Isopropylcarbamoyl)amino]ethyl}acetamide](/img/structure/B13828163.png)
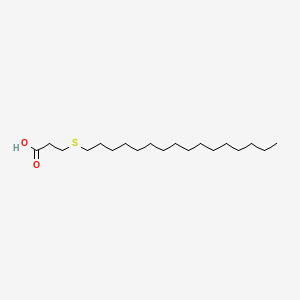
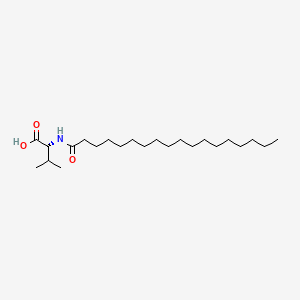
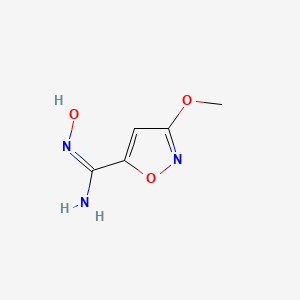
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13828194.png)
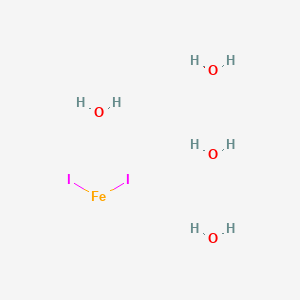


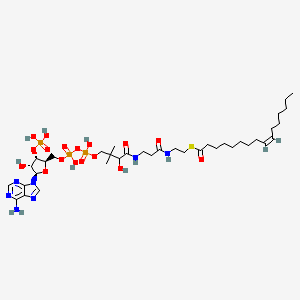
![2-Amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbohydrazide](/img/structure/B13828213.png)

